2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile
Overview
Description
: "2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile" is a synthesized compound with potential applications across various scientific disciplines. Its structural framework, characterized by the incorporation of iodo and ethoxy groups, renders it significant for specialized reactions and studies.
Preparation Methods
: Synthetic Routes and Reaction Conditions: The synthesis often commences with a selective iodination process on a phenolic substrate, followed by the introduction of an ethoxy group via Williamson ether synthesis. The subsequent hydroxymethylation is carried out under controlled conditions to ensure precise substitution. The nitrile group is typically introduced through a benzylic bromination followed by nucleophilic substitution with cyanide.
Industrial Production Methods: Industrial synthesis of this compound scales up the above reactions, employing continuous flow reactors to optimize yield and safety. Key steps like iodination and nitrile introduction are carefully monitored for reagent efficiency and product purity.
Chemical Reactions Analysis
: Types of Reactions:
Oxidation: Commonly involves the hydroxymethyl group, potentially forming a formyl or carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Both electrophilic (aromatic iodination) and nucleophilic (replacement of ethoxy or nitrile groups) substitutions are feasible.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or hydrogenation with Pd/C.
Substitution agents: Nucleophiles like sodium methoxide or electrophiles like iodine chloride.
Major Products: The reaction products vary based on the specific reagent and conditions used, but they typically include modified versions of the parent compound with altered functional groups.
Scientific Research Applications
: In chemistry, the compound’s reactivity makes it a valuable intermediate for synthesizing more complex molecules. In biology and medicine, its structural components are studied for potential pharmacological activities, particularly within drug design and molecular targeting applications. Industrially, its role as a precursor in material science and polymer chemistry is notable, facilitating the creation of specialized materials.
Mechanism of Action
: The compound's effectiveness often hinges on its molecular interaction with biological targets or its reactivity in chemical transformations. The iodo group can act as a site for radiolabeling in imaging studies, while the nitrile group is involved in interactions with nucleophiles in enzymatic processes. Detailed pathways often include the activation of these functional groups under specific conditions, leading to desired biochemical or chemical outcomes.
Comparison with Similar Compounds
: When compared to other compounds such as "2-{[2-methoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile" and "2-{[2-ethoxy-4-(formyl)-6-iodophenoxy]methyl}benzonitrile", it stands out due to its unique combination of ethoxy and nitrile groups
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Properties
IUPAC Name |
2-[[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO3/c1-2-21-16-8-12(10-20)7-15(18)17(16)22-11-14-6-4-3-5-13(14)9-19/h3-8,20H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBHJJXDLIDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)I)OCC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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